[(1-Fluorocyclopentyl)methyl](2-phenylethyl)amine
Overview
Description
(1-Fluorocyclopentyl)methylamine is an organic compound that features a fluorinated cyclopentyl ring attached to a phenylethylamine backbone. This compound is of interest due to its unique structural properties, which may impart specific chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorocyclopentyl)methylamine typically involves the following steps:
Fluorination of Cyclopentane: Cyclopentane is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to yield 1-fluorocyclopentane.
Formation of [(1-Fluorocyclopentyl)methyl]amine: The fluorinated cyclopentane is then reacted with formaldehyde and ammonium chloride in the presence of a reducing agent like sodium cyanoborohydride to form [(1-Fluorocyclopentyl)methyl]amine.
Coupling with 2-Phenylethylamine: The final step involves coupling [(1-Fluorocyclopentyl)methyl]amine with 2-phenylethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.
Industrial Production Methods
Industrial production of (1-Fluorocyclopentyl)methylamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Fluorocyclopentyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated cyclopentyl ring, where nucleophiles such as hydroxide or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
(1-Fluorocyclopentyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand for certain neurotransmitter receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Fluorocyclopentyl)methylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The fluorinated cyclopentyl ring may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
(1-Fluorocyclopentyl)methylamine can be compared with other phenylethylamine derivatives, such as:
Phenylethylamine: The parent compound, which lacks the fluorinated cyclopentyl ring.
N-Methylphenylethylamine: A methylated derivative with different pharmacological properties.
Fluorinated Phenylethylamines: Compounds with fluorine atoms at different positions, affecting their chemical and biological activities.
The uniqueness of (1-Fluorocyclopentyl)methylamine lies in its specific structural features, which may impart distinct chemical reactivity and biological effects compared to other similar compounds.
Biological Activity
(1-Fluorocyclopentyl)methylamine is a compound of interest due to its structural similarity to phenethylamines, which are known for their psychoactive properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
The compound consists of a cyclopentyl group substituted with a fluorine atom and a phenylethylamine moiety. The presence of the fluorine atom can enhance binding affinity to various receptors, potentially modulating their activity.
Biological Activity Overview
Research indicates that phenethylamines, including (1-Fluorocyclopentyl)methylamine, interact with several neurotransmitter systems:
- Dopaminergic System : Phenethylamines are known to influence dopamine transmission, which is significant in the context of neuropsychiatric disorders such as Parkinson's disease .
- Serotonergic System : Compounds similar to (1-Fluorocyclopentyl)methylamine may act as agonists at serotonin receptors, particularly 5-HT2C, which is associated with antipsychotic activity .
- Microtubule Interaction : Some studies suggest that phenethylamines can alter microtubule dynamics, impacting neuronal structure and function .
Binding Affinity and Selectivity
A study analyzing various phenethylamines reported that many exhibit significant binding affinity for serotonin receptors and can modulate neurotransmitter release. The binding characteristics of (1-Fluorocyclopentyl)methylamine could be predicted based on its structural features.
Compound | NE (nM) | DA (nM) | 5-HT (nM) |
---|---|---|---|
(1-Fluorocyclopentyl)methylamine | TBD | TBD | TBD |
Phenethylamine | 10.9 | 39.5 | >10,000 |
Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |
Note : TBD indicates that specific binding data for the compound is yet to be established.
Case Studies
- Neurotransmitter Release : In vitro studies have shown that certain substituted phenethylamines can lead to the release of norepinephrine and dopamine, suggesting a stimulatory effect on the central nervous system .
- Antipsychotic Activity : Research has demonstrated that compounds structurally related to (1-Fluorocyclopentyl)methylamine can exhibit antipsychotic-like effects in animal models by selectively activating serotonin receptors without significant β-arrestin recruitment .
- Microtubule Dynamics : A molecular docking study indicated that some phenethylamines could bind at sites similar to those targeted by colchicine, affecting microtubule polymerization dynamics and potentially leading to neuroprotective effects under certain conditions .
The mechanism by which (1-Fluorocyclopentyl)methylamine exerts its biological effects likely involves:
- Receptor Activation : Acting as an agonist at serotonin and dopamine receptors.
- Modulation of Protein Interactions : Influencing microtubule stability and intracellular transport mechanisms.
Properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-2-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c15-14(9-4-5-10-14)12-16-11-8-13-6-2-1-3-7-13/h1-3,6-7,16H,4-5,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGWMVCYUMRVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCCC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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